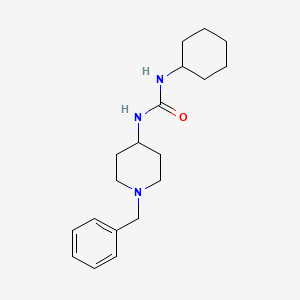![molecular formula C17H20N2O2 B5684918 1,1'-[1-(3-amino-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5684918.png)
1,1'-[1-(3-amino-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1'-[1-(3-amino-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone, also known as DAPTA, is a small molecule that has been extensively studied for its potential therapeutic applications. DAPTA is a synthetic compound that belongs to the class of pyrrole derivatives. It has a molecular weight of 356.47 g/mol and a chemical formula of C22H25N3O2.
作用機序
The mechanism of action of 1,1'-[1-(3-amino-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone is not fully understood. However, it is believed to work by binding to specific receptors on the surface of cells. 1,1'-[1-(3-amino-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone has been shown to bind to the CD4 receptor on human cells, which prevents the entry of HIV-1 into the cell. It has also been shown to bind to the estrogen receptor, which may explain its anticancer properties. Additionally, 1,1'-[1-(3-amino-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone has been found to inhibit the activity of certain enzymes, which may contribute to its antibacterial properties.
Biochemical and Physiological Effects
1,1'-[1-(3-amino-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone has been found to have several biochemical and physiological effects. It has been shown to inhibit the entry of HIV-1 into human cells, which may prevent the spread of the virus. 1,1'-[1-(3-amino-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone has also been found to inhibit the growth of several types of cancer cells, which may have potential therapeutic applications. Furthermore, 1,1'-[1-(3-amino-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone has been found to have antibacterial properties against several strains of bacteria, which may have implications for the treatment of bacterial infections.
実験室実験の利点と制限
1,1'-[1-(3-amino-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized on a large scale, which makes it readily available for research. Additionally, 1,1'-[1-(3-amino-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone has been extensively studied, and its properties and potential therapeutic applications are well documented. However, there are also limitations to using 1,1'-[1-(3-amino-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings. Furthermore, 1,1'-[1-(3-amino-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone may have potential side effects that have not yet been fully explored.
将来の方向性
There are several future directions for the study of 1,1'-[1-(3-amino-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone. One potential application is in the development of new antiviral drugs. 1,1'-[1-(3-amino-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone has been shown to inhibit the entry of HIV-1 into human cells, which may have implications for the treatment of HIV/AIDS. Additionally, 1,1'-[1-(3-amino-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone has been found to have potential anticancer and antibacterial properties, which may have implications for the treatment of cancer and bacterial infections. Furthermore, future research may focus on the development of new synthetic compounds based on the structure of 1,1'-[1-(3-amino-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone, which may have even greater therapeutic potential.
合成法
The synthesis of 1,1'-[1-(3-amino-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone involves the reaction of 3-amino-4-methylacetophenone with 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylic acid anhydride in the presence of a base. The reaction yields 1,1'-[1-(3-amino-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone as a yellow solid with a purity of over 99%. The synthesis of 1,1'-[1-(3-amino-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone is relatively simple and can be performed on a large scale, making it a viable candidate for further research.
科学的研究の応用
1,1'-[1-(3-amino-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone has been extensively studied for its potential therapeutic applications. It has been shown to have antiviral, antibacterial, and anticancer properties. 1,1'-[1-(3-amino-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone has been found to inhibit the entry of HIV-1 into human cells by binding to the CD4 receptor. It has also been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. Furthermore, 1,1'-[1-(3-amino-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone has been found to have antibacterial properties against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
1-[4-acetyl-1-(3-amino-4-methylphenyl)-2,5-dimethylpyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-9-6-7-14(8-15(9)18)19-10(2)16(12(4)20)17(11(19)3)13(5)21/h6-8H,18H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRXYXHGTNIEBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C(=C2C)C(=O)C)C(=O)C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5684840.png)
![1-{2-[3-(4-fluorobenzyl)piperidin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one](/img/structure/B5684845.png)
![3-({2-[1-(2,5-dimethyl-3-furoyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5684847.png)
![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-[(1R*,2S*)-2-phenylcyclopropyl]acetamide](/img/structure/B5684850.png)
![[4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol](/img/structure/B5684857.png)
![1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-2-one](/img/structure/B5684867.png)


![3-{1-[oxo(pyrrolidin-1-yl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5684884.png)
![3-[2-(5-acetyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5684894.png)

![methyl 3-{[(3-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5684903.png)

